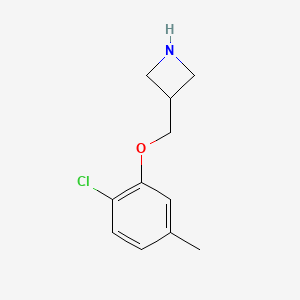

3-((2-Chloro-5-methylphenoxy)methyl)azetidine

描述

属性

IUPAC Name |

3-[(2-chloro-5-methylphenoxy)methyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-2-3-10(12)11(4-8)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLQXDGCFDBLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-methylphenoxy)methyl)azetidine typically involves the reaction of 2-chloro-5-methylphenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions

3-((2-Chloro-5-methylphenoxy)methyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

科学研究应用

Scientific Research Applications

The applications of 3-((2-Chloro-5-methylphenoxy)methyl)azetidine span several domains, including chemistry, biology, medicine, and industry. Below are detailed insights into each application area.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations:

- Synthesis of Complex Organic Molecules : It can be utilized to create more complex structures through reactions such as oxidation, reduction, and nucleophilic substitution.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium hydroxide | Substituted azetidine derivatives |

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further investigation in the field of microbiology.

Medicine

The therapeutic potential of this compound is being explored:

- Treatment for Diseases : Its bioactive properties could be leveraged for developing new treatments for various diseases, particularly those requiring modulation of growth factors or hormones.

Industry

In industrial applications, this compound is useful in the production of specialty chemicals and materials:

- Chemical Manufacturing : It can be integrated into processes that require specific chemical functionalities, enhancing product performance.

Case Study Insights

-

Azetidine Derivatives in Antimicrobial Research :

- A study examined various azetidine compounds for their antibacterial properties against common pathogens. Results indicated that certain substitutions significantly enhanced activity.

-

Pharmacological Studies :

- Research has shown that compounds with similar structures can interact with biological pathways related to hormone signaling, suggesting that this compound may influence similar pathways.

作用机制

The mechanism of action of 3-((2-Chloro-5-methylphenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 3-((2-Chloro-5-methylphenoxy)methyl)azetidine with structurally related azetidine derivatives and phenoxy-substituted compounds:

Key Observations :

- The target compound’s phenoxy substituent (2-Cl, 5-CH₃) differs from the 3-Cl, 5-ethoxy, 4-methoxy groups in , which increase steric bulk and hydrophobicity.

- The absence of an azetidine ring in highlights the role of ring strain in modulating bioactivity.

生物活性

3-((2-Chloro-5-methylphenoxy)methyl)azetidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is essential for evaluating its therapeutic applications and safety profiles.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered saturated heterocyclic structure, and a phenoxy group substituted with a chlorine atom and a methyl group. This unique structure may contribute to its biological properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have shown interactions with various molecular targets, including enzymes and receptors, potentially modulating biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that azetidine derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been reported to possess antibacterial and antifungal activities:

- Antibacterial Activity : Some azetidine derivatives have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : Compounds in this class have also shown efficacy against fungal strains, with minimum inhibitory concentration (MIC) values indicating their potency compared to standard antibiotics .

Anticancer Potential

Studies on azetidine analogs suggest potential anticancer properties. For example, certain derivatives have displayed activity against cancer cell lines, inhibiting proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific activity of this compound against various cancer types remains to be thoroughly investigated.

Enzyme Inhibition

Azetidines are often explored for their ability to inhibit specific enzymes linked to disease pathways. Compounds structurally related to this compound have shown promise as enzyme inhibitors, which could be relevant for therapeutic strategies targeting metabolic disorders or cancers .

Research Findings

Recent studies have focused on the synthesis and evaluation of azetidine derivatives, highlighting their biological activities:

| Study | Findings |

|---|---|

| Noolvi et al. (2014) | Reported antimicrobial activity against various bacterial strains with MIC values ranging from 50 to 250 μg/ml. |

| Luo et al. (2015) | Synthesized benzimidazole-based azetidines showing significant antibacterial activity against Staphylococcus aureus. |

| PMC7816766 (2020) | Investigated azetidine amides showing STAT3 inhibitory activity, suggesting potential in cancer therapy. |

Case Studies

- Antimicrobial Efficacy : A study on azetidine derivatives demonstrated that compounds with similar structures exhibited strong antibacterial effects against resistant strains of bacteria, suggesting that this compound could be further explored for its antimicrobial potential.

- Cancer Cell Proliferation : In vitro assays conducted on related azetidine compounds indicated that they could inhibit the growth of breast cancer cell lines by interfering with specific signaling pathways linked to tumor growth .

常见问题

Basic: What synthetic methodologies are recommended for 3-((2-Chloro-5-methylphenoxy)methyl)azetidine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the azetidine ring. A common approach includes nucleophilic substitution reactions, where precursors like 2-chloro-5-methylphenol are reacted with azetidine derivatives under basic conditions (e.g., triethylamine). Optimization focuses on controlling temperature (20–60°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst selection (e.g., phase-transfer catalysts) to enhance yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the azetidine ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ether linkages). X-ray crystallography, if feasible, resolves stereoelectronic properties. Purity assessment via HPLC with UV detection is recommended .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer: It serves as a scaffold for designing enzyme inhibitors (e.g., kinase or protease targets) due to its rigid azetidine core, which enhances binding affinity. Derivatives are explored for neuroinflammatory and oncological applications. Its phenoxy-methyl group allows modular functionalization for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated biological models (e.g., HEK293 or HeLa cells) and replicate experiments under controlled parameters. Employ orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement. Meta-analysis of published data with attention to solvent effects (DMSO vs. aqueous buffers) is critical .

Advanced: What computational strategies predict binding interactions between this compound and biological targets?

Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor complexes, while molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability. Quantum mechanical calculations (DFT) evaluate electronic properties influencing binding. Quantitative structure-activity relationship (QSAR) models prioritize derivatives with optimized pharmacokinetic profiles .

Advanced: How does the stereoelectronic environment of the azetidine ring influence reactivity?

Answer: The four-membered azetidine ring exhibits angle strain, increasing susceptibility to nucleophilic substitution. Electron-withdrawing groups (e.g., chloro, methylphenoxy) enhance ring-opening reactivity. Computational analysis (NBO, AIM) quantifies charge distribution, guiding rational design of stable analogs .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer: Use fume hoods and personal protective equipment (gloves, goggles). Avoid inhalation/contact; azetidine derivatives may irritate mucous membranes. Store under inert gas (argon) at –20°C to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management and disposal .

Advanced: How can environmental fate studies be designed for this compound?

Answer: Assess biodegradation (OECD 301F), photolysis (UV-Vis exposure), and hydrolysis (pH-varied aqueous solutions). Quantify partitioning coefficients (log P) and bioaccumulation potential (BCF) using LC-MS/MS. Long-term ecotoxicological assays (Daphnia magna, algae) evaluate ecosystem impacts .

Basic: What strategies are effective in derivatizing the azetidine ring for enhanced bioactivity?

Answer: Introduce electron-donating groups (e.g., methoxy) at the para position to modulate lipophilicity. Sulfonylation or acylation of the azetidine nitrogen enhances metabolic stability. Click chemistry (e.g., CuAAC) attaches bioorthogonal probes for imaging studies .

Advanced: How do structural modifications impact the compound’s pharmacokinetic properties?

Answer: Methylphenoxy groups increase log P, enhancing blood-brain barrier penetration but risking hepatotoxicity. Fluorination (e.g., trifluoroethoxy) improves metabolic stability by resisting CYP450 oxidation. Pharmacokinetic modeling (GastroPlus) optimizes dosing regimens .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer: Scale-up risks exothermic reactions; use jacketed reactors for temperature control. Purification becomes resource-intensive—switch from column chromatography to fractional distillation or continuous flow systems. Validate intermediates via in-line PAT (Process Analytical Technology) tools .

Advanced: How can cross-disciplinary approaches (e.g., chemical biology) elucidate this compound’s mechanism of action?

Answer: CRISPR-Cas9 gene editing identifies target pathways. Proteomics (SILAC) maps protein interaction networks. Chemical pull-down assays with biotinylated analogs isolate binding partners. In vivo imaging (PET/CT) tracks biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。